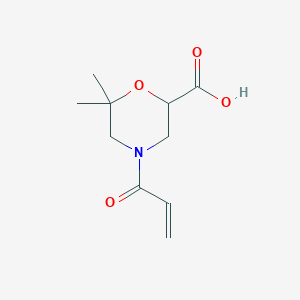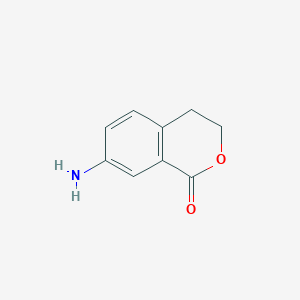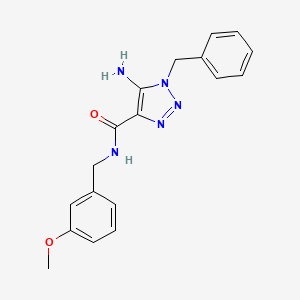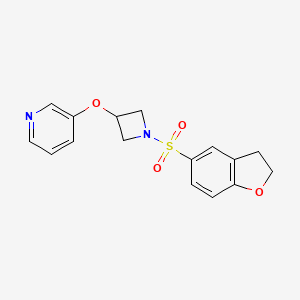
3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine is a chemical compound with the molecular formula C16H16N2O4S and a molecular weight of 332.371. It is not intended for human or veterinary use and is available for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. For more detailed information, it would be best to refer to specialized literature or contact suppliers directly1.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H16N2O4S1. It contains a benzofuran ring, which is a heterocyclic compound2. Unfortunately, I couldn’t find more detailed information about the molecular structure analysis of this specific compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, compounds with similar structures are often involved in complex organic reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular structure. It has a molecular weight of 332.371. Unfortunately, I couldn’t find more detailed information about the physical and chemical properties of this specific compound.Applications De Recherche Scientifique
Antioxidant and Biological Evaluation
One study discusses the design, synthesis, and biological evaluation of novel 1H-3-Indolyl derivatives, including pyridine derivatives, as significant antioxidants. These compounds, through molecular docking studies, showed potential as promising cytochrome c peroxidase inhibitors, highlighting their efficiency in inhibiting reactive oxygen species (ROS) and suggesting a promising avenue for medicinal chemistry optimization towards superior antioxidant lead compounds (Aziz et al., 2021).
Catalytic and Synthetic Applications
Another study utilized a new ionic liquid, sulfonic acid functionalized pyridinium chloride, for the synthesis of tetrahydrobenzo[b]pyran derivatives, indicating the role of pyridine derivatives in catalyzing significant chemical reactions under solvent-free conditions (Zolfigol et al., 2015).
Antimicrobial Activity
Research on novel heterocyclic compounds containing a sulfonamido moiety, which includes pyridine derivatives, has been aimed at developing new antibacterial agents. The study found several compounds with high activities, showcasing the therapeutic potential of these chemical structures in combating bacterial infections (Azab et al., 2013).
Anticancer Agents
Compounds incorporating pyridine and related heterocycles have been synthesized and evaluated for their anti-cancer activities. For instance, 1,3,4-oxadiazolyl tetrahydropyridines have been studied for their anticancer activities, emphasizing the importance of functionalized pyridine systems in developing new therapeutic agents (Redda et al., 2007).
Safety And Hazards
This compound is not intended for human or veterinary use1. Therefore, it should be handled with care, following appropriate safety protocols. For more detailed safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) provided by the supplier1.
Orientations Futures
The future directions of research involving this compound are not specified in the available resources. However, compounds with similar structures are often used in various fields of research, including medicinal chemistry2. Therefore, this compound could potentially have a wide range of applications in future research2.
Propriétés
IUPAC Name |
3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-23(20,15-3-4-16-12(8-15)5-7-21-16)18-10-14(11-18)22-13-2-1-6-17-9-13/h1-4,6,8-9,14H,5,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJDAMFDFFBLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-methoxyethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2513662.png)
![N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2513663.png)
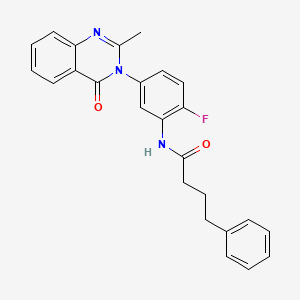
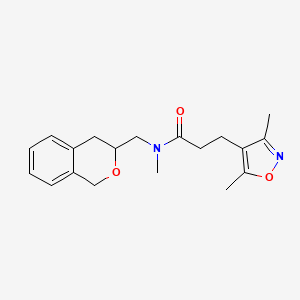
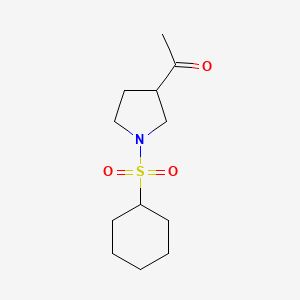
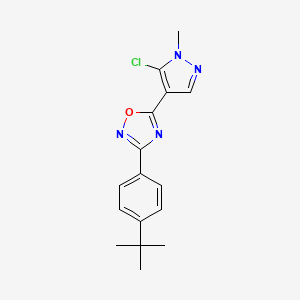
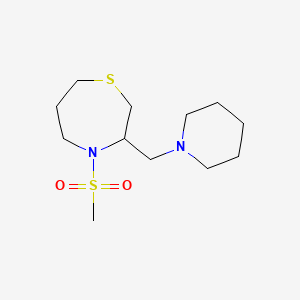
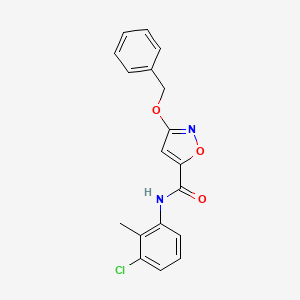
![6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513674.png)
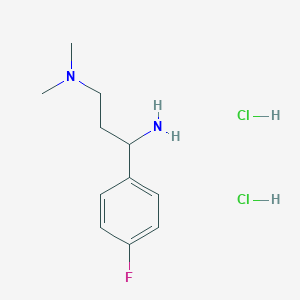
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2513680.png)
